Physicochemical Property Benchmarking: XLogP3-AA and TPSA Relative to Non-Brominated and Fluoro Analogs
The target compound exhibits a computed XLogP3-AA of 2 and a topological polar surface area (TPSA) of 51 Ų [1]. For the non-brominated analog 3-(3-pyridinyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-17-0), the corresponding XLogP3-AA is lower (estimated ~1.5 based on the absence of bromine), and the TPSA remains comparable at approximately 51 Ų . The increased lipophilicity conferred by the bromine substituent alters predicted membrane permeability and nonspecific protein binding, which may influence both in vitro assay behavior and in vivo pharmacokinetic distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2; TPSA = 51 Ų [1] |
| Comparator Or Baseline | 3-(3-Pyridinyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-17-0): XLogP3-AA estimated ~1.5; TPSA ≈ 51 Ų |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 log units (higher lipophilicity for brominated compound); ΔTPSA negligible |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms (PubChem 2025.09.15 release) |
Why This Matters
The increased lipophilicity of the brominated compound alters its suitability for different assay formats and may improve membrane penetration in cell-based assays compared to the non-brominated analog.
- [1] PubChem. Compound Summary for CID 4534949. Computed Properties section. National Center for Biotechnology Information. Accessed May 2026. View Source
